

# Why did the MK-7622 clinical trial fail for futility?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-7622

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## MK-7622 Clinical Trial Failure: A Technical FAQ

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the **MK-7622** clinical trial's failure for futility. The information is presented in a question-and-answer format to directly address specific issues and provide clarity on the experimental data and protocols.

### Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **MK-7622** clinical trial?

The Phase II proof-of-concept clinical trial for **MK-7622** in patients with mild-to-moderate Alzheimer's disease was stopped for futility because it failed to demonstrate efficacy on its primary and secondary endpoints.<sup>[1][2]</sup> Specifically, **MK-7622**, when used as an adjunctive therapy to acetylcholinesterase inhibitors, did not improve cognition or function in patients.<sup>[1][2]</sup>

Q2: What was the mechanism of action for **MK-7622**?

**MK-7622** is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).<sup>[1][3]</sup> As a PAM, it was designed to selectively enhance the signal of acetylcholine, a neurotransmitter involved in memory and learning, at the M1 receptor, which is highly expressed in brain regions crucial for cognition.<sup>[4]</sup>

Q3: Were there any safety concerns with **MK-7622**?

Yes, the trial revealed a higher incidence of adverse events in the **MK-7622** group compared to the placebo group. A significantly higher percentage of participants taking **MK-7622** discontinued the study due to adverse events (16% vs. 6%).<sup>[1][2]</sup> Notably, there was a higher rate of cholinergically-related adverse events, such as diarrhea, in the **MK-7622** arm (21% vs. 8%).<sup>[1][2]</sup>

## Troubleshooting Guide

Issue: Lack of Efficacy in Clinical Trial Despite Promising Preclinical Data

Possible Cause 1: Insufficient Target Engagement at the Dose Tested.

While the 45 mg dose was selected based on Phase I studies, it's possible that the level of M1 receptor modulation was not sufficient to produce a clinically meaningful cognitive improvement in Alzheimer's patients who are already on a background therapy of acetylcholinesterase inhibitors.<sup>[1]</sup>

Possible Cause 2: "Ceiling Effect" of Cholinergic System Modulation.

It was hypothesized that acetylcholinesterase inhibitors and **MK-7622** might have synergistic effects.<sup>[1]</sup> However, it is also possible that the existing treatment with acetylcholinesterase inhibitors already provided a maximal cholinergic effect, leading to a "ceiling effect" where the additional modulation by **MK-7622** could not provide further benefit.<sup>[1]</sup>

Possible Cause 3: Intrinsic Agonist Activity Leading to Detrimental Effects.

Some research suggests that M1 PAMs with robust intrinsic agonist activity, like **MK-7622**, might induce on-target adverse effects.<sup>[5]</sup> Preclinical studies in mice showed that **MK-7622** could induce behavioral convulsions, suggesting that M1 PAMs with strong agonist activity may not be ideal for cognitive enhancement.<sup>[5]</sup>

## Quantitative Data Summary

Table 1: Primary and Secondary Efficacy Endpoints

Endpoint	Timepoint	MK-7622 (n=119) Mean Change from Baseline (95% CI)	Placebo (n=121) Mean Change from Baseline (95% CI)	Group Difference (95% CI)	P-value
ADAS-Cog <sub>11</sub>	12 Weeks	1.55 (0.7 to 2.4)	1.37 (0.5 to 2.2)	0.18 (-1.0 to 1.3)	0.762
ADCS-ADL	24 Weeks	-2.67 (-4.0 to -1.3)	-2.73 (-4.1 to -1.4)	0.06 (-2.4 to 2.5)	-

Source:  
Randomized,  
controlled,  
proof-of-  
concept trial  
of MK-7622  
in Alzheimer's  
disease.[\[1\]](#)

A higher  
score on the  
ADAS-Cog<sub>11</sub>  
indicates  
greater  
cognitive  
impairment. A  
lower score  
on the ADCS-  
ADL indicates  
greater  
functional  
impairment.

Table 2: Key Safety and Tolerability Data

Adverse Event Category	MK-7622 (n=119) %	Placebo (n=121) %
Discontinuation due to Adverse Events	16	6
Cholinergically-Related Adverse Events	21	8
Diarrhea	15.1	5.8
Source: Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease. <a href="#">[1]</a> <a href="#">[2]</a>		

## Experimental Protocols

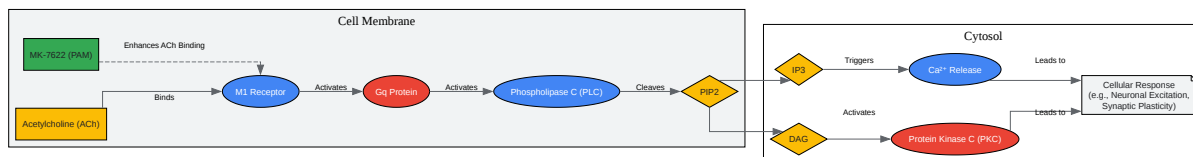
### Clinical Trial Protocol (NCT01852110)

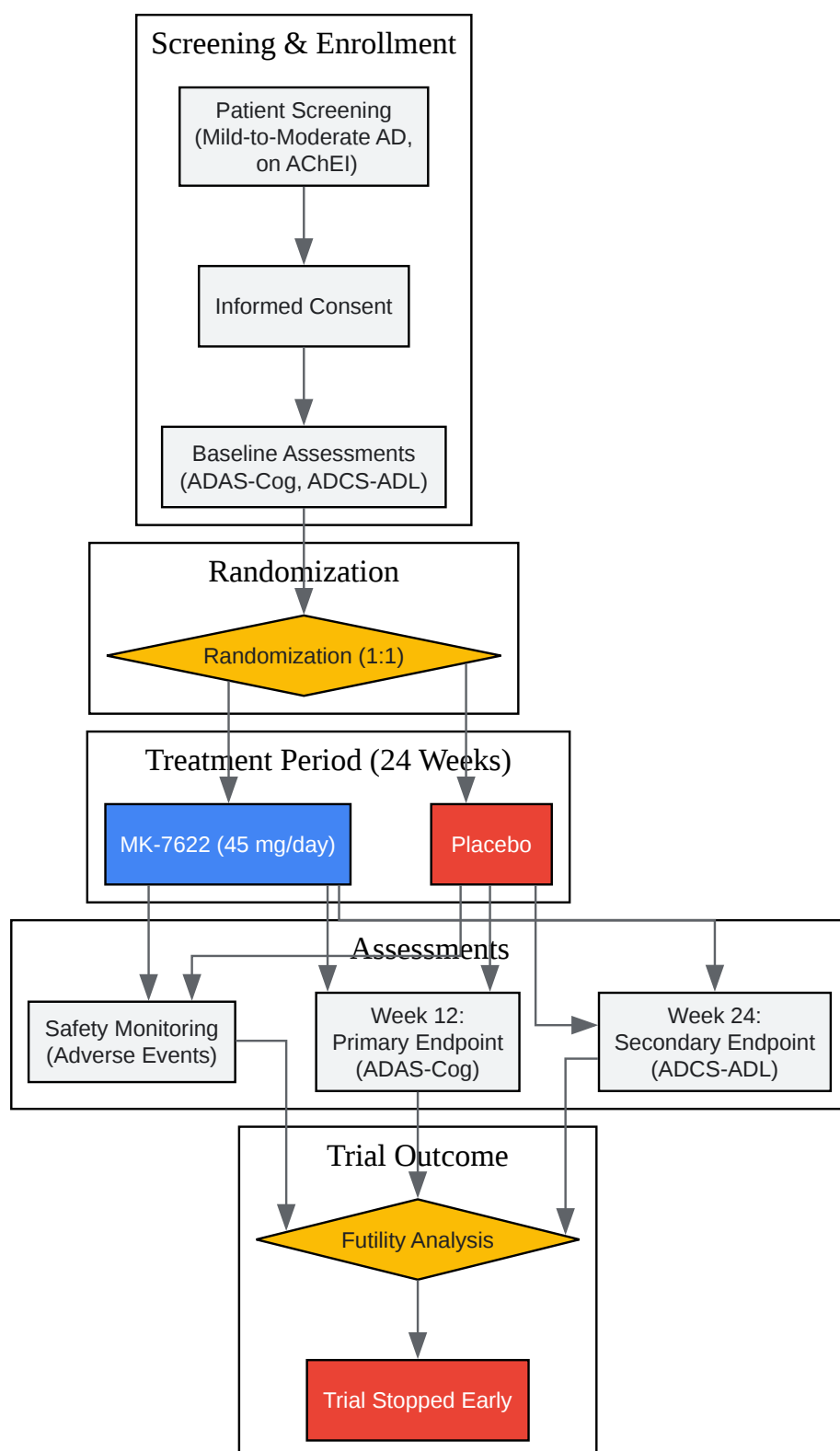
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter proof-of-concept trial.
- Participants: 240 individuals with mild-to-moderate Alzheimer's disease who were already being treated with an acetylcholinesterase inhibitor.[\[1\]](#)[\[2\]](#)
- Intervention: Participants were randomized 1:1 to receive either 45 mg of **MK-7622** or a placebo once daily for 24 weeks.[\[1\]](#)[\[2\]](#)
- Primary Endpoint: The mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog<sub>11</sub>) at 12 weeks.[\[1\]](#)[\[2\]](#)
- Secondary Endpoint: The mean change from baseline in the Alzheimer's Disease Cooperative Study–Activities of Daily Living Inventory (ADCS-ADL) at 24 weeks.[\[1\]](#)[\[2\]](#)
- Futility Analysis: The trial included a prospectively defined stopping criterion for futility.

### Preclinical Efficacy Assessment (Example)

- Model: Scopolamine-induced cognitive deficit model in rhesus macaques. Scopolamine is a muscarinic receptor antagonist that induces temporary cognitive impairment.
- Methodology: Monkeys were trained on a cognitive task. After establishing a baseline performance, they were administered scopolamine to induce a cognitive deficit. Subsequently, **MK-7622** was administered to assess its ability to reverse the scopolamine-induced impairment.
- Results: Preclinical studies showed that **MK-7622** could attenuate the cognitive-impairing effects of scopolamine in rhesus macaques.<sup>[6]</sup>

## Visualizations





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)